molecular formula C9H7Cl2N B15322639 2-(2,4-Dichlorophenyl)propanenitrile

2-(2,4-Dichlorophenyl)propanenitrile

Cat. No.: B15322639
M. Wt: 200.06 g/mol
InChI Key: RIZRERDRHVYNRJ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)propanenitrile (CAS No. 16994-09-5) is an organochlorine compound with the molecular formula C₉H₇Cl₂N. It features a nitrile group (-CN) attached to a propane backbone, which is substituted with a 2,4-dichlorophenyl ring. The compound’s structure imparts distinct electronic and steric properties, making it valuable in organic synthesis, agrochemical research, and pharmaceutical precursor development .

Key applications include:

  • Organic synthesis: Intermediate for pharmaceuticals and agrochemicals.
  • Biological studies: Investigated for antimicrobial and enzyme-modulating activities.
  • Material science: Used in specialty polymers due to its stability and reactivity .

Properties

Molecular Formula

C9H7Cl2N

Molecular Weight

200.06 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)propanenitrile

InChI

InChI=1S/C9H7Cl2N/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6H,1H3

InChI Key

RIZRERDRHVYNRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)propanenitrile typically involves the reaction of 2,4-dichlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2,4-Dichlorophenyl)propanoic acid.

    Reduction: Formation of 2-(2,4-Dichlorophenyl)propanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Dichlorophenyl)propanenitrile is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Employed in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or other interactions with active sites, influencing the compound’s biological activity. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological activity and chemical reactivity of 2-(2,4-dichlorophenyl)propanenitrile are influenced by substituent positioning, halogen type, and functional group modifications. Below is a comparative analysis with structurally related compounds.

Positional Isomers of Dichlorophenylpropanenitrile

Variations in chlorine substitution on the phenyl ring significantly alter reactivity and biological interactions.

Compound Name Chlorine Positions Key Differences Biological Activity Reference
3-(2,4-Dichlorophenyl)propanenitrile 2,4 Standard structure Moderate antimicrobial activity
3-(2,6-Dichlorophenyl)propanenitrile 2,6 Altered steric hindrance Reduced enzyme inhibition
3-(3,5-Dichlorophenyl)propanenitrile 3,5 Symmetrical substitution Enhanced lipophilicity

Key Insight : The 2,4-dichloro configuration optimizes electronic effects for enzyme interactions, while 2,6-substitution introduces steric bulk, reducing biological efficacy .

Halogen-Substituted Analogs

Replacing chlorine with other halogens or functional groups modifies electronic properties and bioactivity.

Compound Name Substituent Key Differences Biological Activity Reference
3-(4-Chloro-2-fluorophenyl)propanenitrile 2-F, 4-Cl Fluorine’s electronegativity Enhanced receptor binding
2-Methyl-2-(4-nitrophenyl)propanenitrile 4-NO₂ Electron-withdrawing nitro group High cytotoxicity
2-(4-Iodophenyl)-2-methylpropanenitrile 4-I Heavy halogen effect Moderate anticancer activity

Key Insight : Fluorine’s electronegativity enhances dipole interactions in biological systems, while nitro groups increase oxidative stress, leading to cytotoxicity .

Functional Group Variants

Modifications to the propanenitrile backbone or phenyl linkage diversify applications.

Compound Name Functional Group Key Differences Application Reference
3-(2,4-Dichlorophenoxy)propanenitrile Ether linkage (-O-) Increased flexibility Herbicide intermediate
2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile Dimethylamino, ketone Multifunctional reactivity Anticancer lead compound
2-(2,4-Dichlorophenyl)succinic acid Carboxylic acid Hydrophilic backbone Plant growth regulation

Key Insight: Ether linkages improve solubility for agrochemical formulations, while dimethylamino groups enable cross-linking in medicinal chemistry .

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